5-(4-Fluorophenoxy)-2-nitroaniline
Description
5-(4-Fluorophenoxy)-2-nitroaniline is a nitroaromatic compound characterized by a 2-nitroaniline backbone substituted with a 4-fluorophenoxy group at the 5-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9FN2O3 |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)-2-nitroaniline |
InChI |
InChI=1S/C12H9FN2O3/c13-8-1-3-9(4-2-8)18-10-5-6-12(15(16)17)11(14)7-10/h1-7H,14H2 |
InChI Key |
XGYREOFPEJRLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Bulk and Polarity: The 4-fluorophenoxy group in the target compound introduces moderate steric bulk and electron-withdrawing effects, contrasting with the smaller, electron-donating methoxy group in 5-fluoro-2-methoxy-4-nitroaniline . Piperazinyl derivatives (e.g., 4-methylpiperazinyl) enhance solubility and hydrogen-bonding capacity, which correlates with their antidiabetic activity .
- Biological Activity: Piperazinyl-substituted nitroanilines exhibit potent α-glucosidase and α-amylase inhibition (IC50 = 0.85–40.24 µM), suggesting that bulky, nitrogen-rich substituents enhance enzyme binding .
Key Observations :
- Piperazinyl Derivatives : Synthesized via nucleophilic substitution under reflux conditions, achieving high yields (>80%) .
- Reduction Methods : Nitro groups in analogues like 4-fluoro-2-methoxy-5-nitroaniline are reduced using SnCl₂, a method applicable to the target compound for generating diamine intermediates .
Physicochemical Properties
- Melting Points : Piperazinyl derivatives exhibit higher melting points (e.g., 150–151°C for 4a) compared to allyl-substituted analogues (83–85°C), indicating stronger intermolecular forces in the former .
- Stability: Diamine derivatives (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are unstable and require immediate use in subsequent reactions, a trait likely shared by reduced forms of this compound .
Catalytic and Reactivity Profiles
- Nitro Group Reduction: Analogues like 2-nitroaniline are reduced to o-phenylenediamine using AgNi@ZnO catalysts within 30 seconds, suggesting the target compound’s nitro group is similarly reactive .
- Electronic Effects: The electron-withdrawing 4-fluorophenoxy group may slow reduction kinetics compared to electron-donating substituents (e.g., methoxy), though experimental confirmation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
